Product packaging for Diethyl(2,4-dinitrophenyl)malonate(Cat. No.:CAS No. 4950-04-3)

Diethyl(2,4-dinitrophenyl)malonate

Cat. No.: B7789209
CAS No.: 4950-04-3
M. Wt: 326.26 g/mol
InChI Key: YSRUGWMANDAALR-UHFFFAOYSA-N
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Description

Overview of Malonate Esters as Active Methylene (B1212753) Compounds in Organic Synthesis

Malonate esters, with diethyl malonate being a prime example, are a cornerstone of synthetic organic chemistry due to their classification as "active methylene compounds". semanticscholar.orgccsenet.orgallbestessays.com The term "active" refers to the heightened acidity of the protons on the methylene (-CH2-) group situated between two carbonyl groups. nih.gov This acidity stems from the powerful electron-withdrawing inductive effect of the two adjacent ester functionalities.

When a base, such as sodium ethoxide, is introduced, it can readily abstract one of these acidic alpha-protons, generating a resonance-stabilized carbanion known as an enolate. nih.govfiveable.me The negative charge of this enolate is delocalized over the alpha-carbon and the oxygen atoms of both carbonyl groups, significantly increasing its stability and making it an excellent nucleophile.

This nucleophilic character is the basis for the synthetic utility of malonate esters. The enolate can participate in a variety of carbon-carbon bond-forming reactions, most notably:

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl groups to the alpha-carbon. fiveable.me

Condensation Reactions: It can also act as a nucleophile in reactions like the Claisen condensation and the Knoevenagel condensation. fiveable.me

These reactions make diethyl malonate and its derivatives indispensable intermediates for the synthesis of a wide range of compounds, including carboxylic acids, barbiturates, and various heterocyclic systems. nih.govwikipedia.orgontosight.ai

Significance of Dinitrophenyl Moieties in Activated Aromatic Systems

The 2,4-dinitrophenyl group is a classic example of an activated aromatic system, specifically for nucleophilic aromatic substitution (SNAr) reactions. allbestessays.comscribd.com Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strongly electron-withdrawing substituents can reverse this polarity, making the ring susceptible to attack by nucleophiles.

The two nitro (-NO2) groups on the phenyl ring in a 2,4-dinitrophenyl moiety exert a powerful electron-withdrawing effect through both induction and resonance. allbestessays.com This effect is most pronounced when the nitro groups are positioned ortho and para to the site of nucleophilic attack (and the leaving group). In such a configuration, the negative charge of the intermediate formed during the SNAr reaction, known as a Meisenheimer complex, can be effectively delocalized onto the oxygen atoms of the nitro groups through resonance. allbestessays.comscribd.com

This resonance stabilization of the Meisenheimer complex significantly lowers the activation energy of the reaction, thereby facilitating the substitution of a leaving group (such as a halogen) on the aromatic ring by a nucleophile. allbestessays.com This principle is fundamental to many synthetic transformations involving activated aryl halides.

Diethyl(2,4-dinitrophenyl)malonate: Structural Features and Its Position in Academic Research

This compound, with the Chemical Abstracts Service (CAS) registry number 5375-63-3, is a molecule that combines the features of an active methylene compound with an activated aromatic system. parchem.com Its structure suggests a synthetic pathway involving the nucleophilic aromatic substitution of a 2,4-dinitro-substituted aromatic ring with the enolate of diethyl malonate. A similar approach has been documented for the synthesis of diethyl 2-(perfluorophenyl)malonate, where the enolate of diethyl malonate reacts with hexafluorobenzene. nih.gov

While extensive academic research focusing specifically on this compound is not widely published, its structure points towards its potential role as a specialized intermediate in organic synthesis. It could serve as a precursor for the synthesis of more complex molecules where the 2,4-dinitrophenyl group is either a desired final component or a reactive handle for further transformations. For instance, the nitro groups could potentially be reduced to amino groups, opening pathways to various heterocyclic compounds.

The academic interest in related compounds, such as diethyl 2-((4-nitroanilino)methylene)malonate, which serves as a precursor for quinoline (B57606) derivatives with biological activities, further underscores the potential utility of dinitrophenyl-substituted malonates in medicinal chemistry and materials science. researchgate.net

Interactive Data Table: Properties of Diethyl Malonate

PropertyValueReference
Molecular Formula C7H12O4 wikipedia.org
Molar Mass 160.17 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Boiling Point 199 °C wikipedia.org
Density 1.055 g/mL at 25 °C
Acidity (pKa) ~13-14 wikipedia.org
Solubility in water Slightly miscible

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O8 B7789209 Diethyl(2,4-dinitrophenyl)malonate CAS No. 4950-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(2,4-dinitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c1-3-22-12(16)11(13(17)23-4-2)9-6-5-8(14(18)19)7-10(9)15(20)21/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRUGWMANDAALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286636
Record name diethyl(2,4-dinitrophenyl)malonate
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Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4950-04-3
Record name NSC46724
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(2,4-dinitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving Diethyl 2,4 Dinitrophenyl Malonate

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

The reaction to form diethyl(2,4-dinitrophenyl)malonate is a classic example of the SNAr mechanism. This pathway is distinct from SN1 and SN2 reactions and involves a two-step process: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group. wikipedia.orgpatsnap.com

Formation and Stability of Meisenheimer σ-Complex Intermediates

A key feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. wikipedia.orgpatsnap.comwikipedia.org In the synthesis of this compound, the carbanion generated from diethyl malonate attacks the carbon atom bearing the chlorine atom on the 2,4-dinitrochlorobenzene ring. This addition disrupts the aromaticity of the ring and forms a negatively charged cyclohexadienyl anion, the Meisenheimer complex. patsnap.com

The stability of this intermediate is of paramount importance for the reaction to proceed. The two nitro groups at the ortho and para positions relative to the point of nucleophilic attack play a critical role in stabilizing the negative charge through resonance. wikipedia.orglibretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro groups, effectively spreading the charge and lowering the energy of the intermediate. patsnap.com This stabilization is a key factor that favors the SNAr pathway. wikipedia.org Stable Meisenheimer complexes can often be isolated and characterized, providing direct evidence for the proposed reaction mechanism. wikipedia.org The intense color often associated with these complexes has been a subject of study since the late 19th and early 20th centuries. wikipedia.orgnih.gov

Table 1: Key Features of the Meisenheimer Complex in the Formation of this compound
FeatureDescription
Formation Nucleophilic attack of the diethyl malonate carbanion on the C-1 position of 2,4-dinitrochlorobenzene. patsnap.com
Structure A cyclohexadienyl anion with sp³ hybridization at the carbon atom bonded to both the nucleophile and the leaving group. wikipedia.org
Stabilization The negative charge is delocalized by the two electron-withdrawing nitro groups at the ortho and para positions. wikipedia.orglibretexts.org
Significance It is a crucial, albeit transient, intermediate in the SNAr pathway. wikipedia.orgwikipedia.org

Role of Carbanion Nucleophilicity and Aromatic Ring Activation by Nitro Groups

The success of the synthesis of this compound hinges on two primary factors: the nucleophilicity of the attacking species and the activation of the aromatic ring. Diethyl malonate itself is not nucleophilic enough to attack the aromatic ring. wikipedia.org However, in the presence of a base, such as sodium ethoxide, a proton can be removed from the central methylene (B1212753) group (-CH₂-) of diethyl malonate. wikipedia.org This deprotonation is facilitated by the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. This carbanion is a potent nucleophile.

Simultaneously, the aromatic ring of 2,4-dinitrochlorobenzene is rendered highly electrophilic, or "activated," by the presence of the two nitro groups. wikipedia.orgpatsnap.comdoubtnut.com These groups are strongly electron-withdrawing, pulling electron density away from the benzene (B151609) ring. patsnap.comdoubtnut.com This electron withdrawal creates a significant partial positive charge on the carbon atoms of the ring, particularly the one bonded to the chlorine atom, making it susceptible to attack by a nucleophile. patsnap.comdoubtnut.com The ortho and para positioning of the nitro groups is critical for this activation, as it allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

Competing Reaction Pathways and Side Product Formation

While the SNAr reaction is the primary pathway for the formation of this compound, other reactions can potentially occur. For instance, if the reaction conditions are not carefully controlled, side reactions involving the nucleophile or the solvent can take place. In some cases, particularly with different nucleophiles or substrates, other mechanistic pathways like the SN1, benzyne, or radical SRN1 mechanisms can compete, although these are less likely for this specific reaction. wikipedia.org

In the context of reactions involving malonate anions, side products can arise from reactions with other electrophilic sites or from self-condensation reactions. However, in the specific case of diethyl malonate reacting with 2,4-dinitrochlorobenzene, the high reactivity of the activated aromatic ring towards nucleophilic attack makes the SNAr pathway highly favorable. Hydrolysis of the ester groups of the final product to form the corresponding dicarboxylic acid can occur under certain conditions, but this is typically a subsequent step rather than a competing pathway during the initial substitution. beilstein-journals.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic investigations provide quantitative insights into the reaction mechanism, including the identification of the rate-determining step and the influence of various factors on the reaction rate.

Determination of Reaction Rate Constants and Activation Parameters

Kinetic studies of SNAr reactions, including those analogous to the formation of this compound, often reveal that the reaction follows second-order kinetics—first order with respect to the aromatic substrate and first order with respect to the nucleophile. researchgate.net This is consistent with a bimolecular rate-determining step.

The rate of reaction is highly dependent on several factors:

The nature of the leaving group: In many SNAr reactions, the rate order is F > Cl > Br > I, which is the opposite of what is typically seen in SN2 reactions. masterorganicchemistry.com This suggests that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com

The strength of the nucleophile: A more potent nucleophile will generally lead to a faster reaction rate. nih.gov

The degree of activation of the aromatic ring: The presence of more or stronger electron-withdrawing groups increases the reaction rate. doubtnut.com

The solvent: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants and the Meisenheimer complex. nih.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the reaction rate constant. These parameters provide further details about the transition state of the rate-determining step.

Analysis of Rate-Determining Steps in Dinitrophenylmalonate Formation

For the SNAr mechanism, the rate-determining step can be either the formation of the Meisenheimer complex or its decomposition to form the final product. In the vast majority of cases, including the reaction to form this compound, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the slower, rate-determining step. masterorganicchemistry.com This is because this step involves the disruption of the aromatic system, which has a significant activation energy barrier. masterorganicchemistry.com

The subsequent step, the loss of the leaving group (chloride ion in this case) to restore the aromaticity of the ring, is typically fast. masterorganicchemistry.com The evidence for the formation of the Meisenheimer complex being the rate-limiting step comes from several observations, including the kinetic data discussed above and the fact that the reaction rate is often insensitive to the strength of the carbon-leaving group bond. masterorganicchemistry.com

Table 2: Rate-Determining Step Analysis
StepDescriptionEnergeticsRate-Determining?
1. Nucleophilic Attack The diethyl malonate carbanion attacks the aromatic ring, forming the Meisenheimer complex.High activation energy due to loss of aromaticity. masterorganicchemistry.comYes, typically. masterorganicchemistry.com
2. Leaving Group Departure The chloride ion is eliminated, and the aromatic ring is reformed.Low activation energy as aromaticity is restored. masterorganicchemistry.comNo, typically. masterorganicchemistry.com

Proton Transfer Equilibria and Their Impact on Reaction Progress

The carbon atom situated between the two ester carbonyl groups in a malonate structure is known as an active methylene carbon. ucalgary.ca The protons attached to this carbon are significantly more acidic than typical methylene protons due to the ability of the adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. For diethyl malonate, the pKa is approximately 13, allowing for ready deprotonation by bases such as sodium ethoxide to form a stable enolate. ucalgary.ca

In this compound, this acidity is dramatically amplified. The 2,4-dinitrophenyl substituent is a powerful electron-withdrawing group, further delocalizing the negative charge of the carbanion across the aromatic ring. This enhanced stabilization facilitates the proton transfer equilibrium, making the formation of the enolate even more favorable.

Mechanisms of Key Post-Synthesis Transformations

Ester Hydrolysis Mechanisms (Acidic and Basic Conditions)

The conversion of the ester functionalities of this compound to carboxylic acids can be attempted under both acidic and basic conditions, though the presence of the dinitrophenyl group presents significant challenges. beilstein-journals.org Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, which also features a strongly electron-withdrawing aromatic substituent, reveal that the ester is remarkably stable to hydrolysis under mild conditions. beilstein-journals.orgbeilstein-journals.org

Basic Conditions (Saponification): Under basic conditions, the typical mechanism for ester hydrolysis is the BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. A tetrahedral intermediate is formed, which then collapses, expelling the ethoxide as a leaving group to form a carboxylate salt. organicchemistrytutor.com However, for substrates like this compound, standard basic conditions (e.g., aqueous NaOH or KOH at room temperature or gentle heat) are often ineffective at promoting hydrolysis. beilstein-journals.orgnih.gov Harsh basic conditions are required, which can lead to a mixture of products and decomposition, often coupled with subsequent decarboxylation. beilstein-journals.org

Acidic Conditions: The acid-catalyzed hydrolysis of esters generally proceeds via the AAc2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an ethanol (B145695) molecule is eliminated, and deprotonation of the resulting species yields the carboxylic acid. organicchemistrytutor.com This reaction is reversible.

For this compound and its analogues, acid-catalyzed hydrolysis also requires vigorous conditions. For instance, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate with trifluoroacetic acid (TFA) were unsuccessful. beilstein-journals.org Vigorous hydrolysis using a refluxing mixture of strong acids like hydrobromic acid (HBr) and acetic acid (AcOH) can effect the transformation, but it typically leads directly to the decarboxylated product, 2-(2,4-dinitrophenyl)acetic acid, rather than the malonic acid itself. beilstein-journals.orgbeilstein-journals.org This indicates that the intermediate, 2-(2,4-dinitrophenyl)malonic acid, is highly unstable under these conditions.

Table 1: Comparative Hydrolysis Conditions for Diethyl Arylmalonates with Electron-Withdrawing Groups (Based on findings for Diethyl 2-(perfluorophenyl)malonate beilstein-journals.orgnih.gov)
ConditionReagentsTemperatureObserved OutcomeMechanistic Implication
Mild Basic5% aq. NaOHRefluxNo ReactionEster is resistant to standard saponification.
Mild AcidicTrifluoroacetic Acid (TFA)RefluxNo ReactionEster is stable under these acidic conditions.
Harsh AcidicHBr / AcOHRefluxHydrolysis followed by complete decarboxylation.The intermediate malonic acid is thermally unstable under vigorous acidic conditions.

Thermal and Catalyzed Decarboxylation Pathways

Following the hydrolysis of at least one of its ester groups, this compound becomes susceptible to decarboxylation. The resulting 2-(2,4-dinitrophenyl)malonic acid is a β-keto acid analogue that readily loses carbon dioxide upon heating. beilstein-journals.org

Thermal Decarboxylation: The mechanism for the thermal decarboxylation of malonic acids is a well-established pericyclic reaction. The carboxylic acid proton is transferred to one of the carbonyl oxygens of the other carboxyl group through a six-membered, cyclic transition state. This concerted process results in the elimination of CO₂ and the formation of an enol intermediate. The enol then rapidly tautomerizes to the more stable final product, 2-(2,4-dinitrophenyl)acetic acid.

The strong electron-withdrawing nature of the 2,4-dinitrophenyl group renders the malonic acid intermediate particularly unstable. beilstein-journals.org As observed in related systems, this instability means that decarboxylation often occurs spontaneously under the harsh conditions required for ester hydrolysis, making the isolation of the dicarboxylic acid intermediate very challenging. beilstein-journals.orgbeilstein-journals.org

Catalyzed Decarboxylation: While thermal decarboxylation is efficient for this substrate, various catalytic methods can achieve decarboxylation under milder conditions. Photoredox catalysis, for example, has been used for the double decarboxylation of malonic acid derivatives. nih.gov This process involves the single-electron oxidation of a carboxylate to form a radical, which then expels CO₂ to generate a carbon-centered radical that can be further reacted. nih.gov Although not specifically documented for this compound, such modern methods represent potential alternative pathways for its transformation.

Intramolecular Cyclization Mechanisms

The structure of this compound is predisposed to intramolecular cyclization reactions. This pathway is a direct consequence of the compound's key features: the acidic alpha-proton and the electron-deficient aromatic ring.

Upon deprotonation with a suitable base, a nucleophilic carbanion is generated. This carbanion can act as an intramolecular nucleophile, attacking the aromatic ring in a process known as Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comwikipedia.org The SNAr mechanism is highly favored in this system because the powerful electron-withdrawing effects of the two nitro groups make the aromatic ring highly electrophilic. wikipedia.orglibretexts.org

The mechanism proceeds in two main steps:

Nucleophilic Attack: The enolate attacks one of the carbons on the aromatic ring. For cyclization to occur, the attack would likely target the C-2 position (bearing the nitro group). This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is effectively delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.

Elimination/Rearomatization: The aromaticity is restored by the elimination of a leaving group from the tetrahedral carbon. In this case, the ortho-nitro group could potentially be displaced as a nitrite (B80452) anion (NO₂⁻), a known, albeit less common, leaving group in SNAr reactions. This would result in the formation of a five-membered heterocyclic ring fused to the benzene ring.

Spectroscopic Characterization and Structural Analysis of Diethyl 2,4 Dinitrophenyl Malonate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within Diethyl(2,4-dinitrophenyl)malonate. The presence of the dinitrophenyl and diethyl malonate moieties gives rise to a series of characteristic absorption bands.

The most prominent vibrations are associated with the nitro (NO₂) and carbonyl (C=O) groups. The two nitro groups on the aromatic ring are expected to show strong symmetric and asymmetric stretching vibrations. Typically, the asymmetric stretching of aromatic nitro groups appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching is observed between 1300-1370 cm⁻¹. The presence of two such groups may lead to complex or broadened absorption bands in these regions.

The carbonyl groups of the diethyl ester functionality will produce a strong, sharp absorption band characteristic of the C=O stretching vibration. For α,β-unsaturated esters, this band is typically found in the region of 1715-1740 cm⁻¹. The electron-withdrawing nature of the dinitrophenyl group attached to the same carbon as the ester groups would be expected to influence the exact position of this absorption.

The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the ethyl esters will be observable in the 2850-3000 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester groups are expected in the 1000-1300 cm⁻¹ range.

Functional GroupExpected IR Absorption Range (cm⁻¹)
Aromatic Nitro (NO₂) Asymmetric Stretch1500 - 1570
Aromatic Nitro (NO₂) Symmetric Stretch1300 - 1370
Carbonyl (C=O) Ester Stretch1715 - 1740
C-H (Aliphatic) Stretch2850 - 3000
C-O (Ester) Stretch1000 - 1300

Note: The exact peak positions can be influenced by the molecular environment and sample phase.

Raman spectroscopy offers a complementary perspective to IR spectroscopy, particularly for the analysis of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the nitro groups, which are strong in the Raman spectrum, would be of particular interest. These are anticipated to appear in the 1300-1370 cm⁻¹ region. The aromatic ring vibrations are also typically strong in Raman spectra, providing information about the substitution pattern. The C=C stretching vibrations of the dinitrophenyl ring are expected in the 1400-1600 cm⁻¹ region. While the carbonyl stretch is also observable in Raman, it is generally weaker than in the IR spectrum.

Functional GroupExpected Raman Shift (cm⁻¹)
Aromatic Nitro (NO₂) Symmetric Stretch1300 - 1370
Aromatic C=C Stretch1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of a molecule, providing detailed information about the connectivity of atoms and their chemical environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two ethyl ester groups. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing nitro groups. The proton on the carbon between the two nitro groups (H-3) would be the most deshielded, followed by the protons at the H-5 and H-6 positions.

The ethyl groups will each give rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom and will therefore appear as a quartet at a downfield position (typically around 4.0-4.4 ppm). These methylene protons will be split by the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet further upfield (typically around 1.0-1.4 ppm), split by the adjacent methylene protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic H-3> 8.5Doublet (d)
Aromatic H-5~8.0 - 8.4Doublet of doublets (dd)
Aromatic H-6~7.5 - 7.9Doublet (d)
Methine CH~5.0 - 5.5Singlet (s)
Methylene (-OCH₂CH₃)~4.0 - 4.4Quartet (q)
Methyl (-OCH₂CH₃)~1.0 - 1.4Triplet (t)

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The carbonyl carbons of the ester groups are expected to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will also show a range of chemical shifts influenced by the nitro group substituents. The carbons directly attached to the nitro groups (C-2 and C-4) will be highly deshielded. The carbons of the ethyl groups will appear in the upfield region of the spectrum, with the methylene carbon (-OCH₂) around 60-65 ppm and the methyl carbon (-CH₃) around 13-15 ppm.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Aromatic C-2, C-4 (attached to NO₂)> 140
Aromatic C-1~130 - 135
Aromatic C-3, C-5, C-6120 - 130
Methine C~50 - 55
Methylene (-OCH₂)60 - 65
Methyl (-CH₃)13 - 15

Note: Predicted values are based on the analysis of structurally similar compounds and general ¹³C NMR chemical shift trends.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The 2,4-dinitrophenyl group in this compound is a strong chromophore. The presence of the aromatic ring and the nitro groups is expected to give rise to intense absorption bands in the ultraviolet region.

The primary electronic transitions are expected to be π → π* transitions associated with the conjugated system of the dinitrophenyl ring. These transitions are typically high in molar absorptivity. Additionally, n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, are also possible, though they are generally of lower intensity. The extended conjugation and the presence of strong electron-withdrawing groups are likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (B151609). One would anticipate significant absorption in the 250-350 nm range.

Transition TypeExpected Wavelength Range (λ_max, nm)
π → π250 - 350
n → π> 300

Note: The exact λ_max values and molar absorptivities are dependent on the solvent used for the analysis.

Analysis of Absorption Maxima (λmax) and Molar Absorptivity (ε)

The electronic absorption spectrum of this compound is dominated by the presence of the 2,4-dinitrophenyl chromophore. This group is well-known for imparting color and strong absorbance in the ultraviolet-visible (UV-Vis) region. The two nitro groups (-NO2) are powerful electron-withdrawing groups, which, in conjunction with the phenyl ring, create an extended π-electron system responsible for the compound's characteristic absorption properties.

While specific molar absorptivity (ε) values for this compound are not detailed in the available literature, data from analogous compounds containing the 2,4-dinitrophenyl moiety, such as 2,4-dinitrophenylhydrazine (B122626), show strong absorption maxima. For instance, 2,4-dinitrophenylhydrazine exhibits a λmax around 350-360 nm in neutral or acidic solutions. nist.gov The reaction products of 2,4-dinitrophenylhydrazine with aldehydes and ketones, known as 2,4-dinitrophenylhydrazones, are also intensely colored and used for quantitative analysis, with molar absorption coefficients often in the range of 1.0 × 10⁴ to 2.3 × 10⁴ M⁻¹cm⁻¹. nih.gov It is anticipated that this compound would exhibit a λmax in a similar region of the UV-Vis spectrum due to the influence of the dinitrophenyl group.

The precise position of the absorption maximum and the value of the molar absorptivity are sensitive to the solvent environment, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transition.

Spectrophotometric Monitoring of Reaction Progress and Intermediate Detection

Spectrophotometry serves as a powerful tool for monitoring chemical reactions involving this compound. The strong absorbance of the 2,4-dinitrophenyl group allows for the convenient tracking of reaction progress by measuring the change in absorbance at the compound's λmax over time. This principle is widely applied in chemical kinetics.

For example, in a reaction where the 2,4-dinitrophenyl group is cleaved or chemically altered, a decrease in the characteristic absorbance would be observed. Conversely, in a synthesis reaction where this chromophore is formed, an increase in absorbance would signal the rate of product formation. This method underpins many analytical assays, such as the use of 2,4-dinitrophenylhydrazine (DNPH) for the quantitative determination of aldehydes and ketones. sjpas.com In such reactions, the formation of the colored hydrazone product is monitored spectrophotometrically to determine the concentration of the carbonyl compound. nih.govsjpas.com

Similarly, the progress of reactions involving this compound can be followed, allowing for the determination of reaction rates, the study of reaction mechanisms, and the detection of transient intermediates that may possess their own unique spectral signatures. The ability to monitor these changes in real-time without sample destruction makes spectrophotometry an invaluable technique in the study of this compound's reactivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₃H₁₄N₂O₈ and a molecular weight of approximately 326.26 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Studies on various 2-substituted diethyl malonate derivatives have shown that they exhibit characteristic fragmentation patterns. mdpi.com A primary and significant fragmentation pathway for these types of molecules is the loss of the diethyl malonate moiety as a radical (mass 159) or as a neutral molecule (mass 160). mdpi.com

For this compound, the fragmentation is expected to be heavily influenced by both the malonate ester portion and the dinitrophenyl substituent. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's specific structure. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueIon Identity/Proposed StructureDescription
326[C₁₃H₁₄N₂O₈]⁺Molecular Ion (M⁺)
281[M - OEt]⁺Loss of an ethoxy radical (•OCH₂CH₃)
253[M - COOEt]⁺Loss of an ethoxycarbonyl radical (•COOCH₂CH₃)
167[C₆H₃N₂O₄]⁺Loss of the diethyl malonate radical (•CH(COOEt)₂)
121[C₆H₃NO₂]⁺Loss of diethyl malonate and one nitro group (NO₂)

Computational and Theoretical Chemistry Studies on Dinitrophenylmalonate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of dinitrophenylmalonate systems. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like diethyl(2,4-dinitrophenyl)malonate, this process involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis of the diethyl malonate group is particularly important. The two ethyl groups can rotate around the C-O bonds, leading to various conformers. Computational studies on similar N,N-diethyl acetamides have shown that stable conformations can be identified, such as gauche and cis forms, with their relative stability depending on factors like solvent polarity. nih.gov For this compound, calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to identify the global minimum energy conformer. nih.govnih.gov

In related crystal structures, such as diethyl 2-((4-bromophenylamino)methylene)malonate, intramolecular hydrogen bonds can significantly influence and stabilize the molecular conformation, often leading to nearly planar arrangements. nih.govnih.gov For this compound, the geometry of the 2,4-dinitrophenyl ring itself is a key feature. The presence of the bulky nitro groups and the malonate substituent may cause slight deviations from perfect planarity.

Table 1: Representative Theoretical Bond Parameters for Dinitrophenylmalonate Systems Note: This table presents typical parameter ranges expected from DFT calculations based on analogous structures, as direct literature data for this compound is not available.

ParameterTypical Calculated Value (Å or °)Computational Method Basis
C-C (aromatic)1.38 - 1.42 ÅDFT/B3LYP
C-N (nitro group)1.47 - 1.49 ÅDFT/B3LYP
N-O (nitro group)1.22 - 1.25 ÅDFT/B3LYP
C=O (ester)~1.21 ÅDFT/B3LYP
O-C-C-N DihedralVariable based on conformationConformational Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

For this compound, the two electron-withdrawing nitro groups strongly influence its electronic structure. These groups pull electron density from the aromatic ring, which significantly lowers the energy of the LUMO. This low-lying LUMO is primarily localized on the dinitrophenyl ring, making it highly susceptible to attack by nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In dinitrophenylmalonate systems, the strong electron-withdrawing nature of the nitro groups leads to a relatively small HOMO-LUMO gap, consistent with the high reactivity of these compounds in reactions like nucleophilic aromatic substitution. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals and predict the molecule's reactivity. wuxibiology.com

Table 2: Conceptual Electronic Properties of this compound Note: This table outlines the expected characteristics of the frontier orbitals. Exact energy values require specific DFT calculations.

Orbital/ParameterExpected CharacteristicImplication
HOMOLocalized mainly on the malonate moiety and potentially the oxygen atoms of the nitro groups.Site of electron donation in certain reactions.
LUMOLow energy; localized predominantly on the π-system of the dinitrophenyl ring.High electrophilicity of the aromatic ring; susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Relatively small.High chemical reactivity; ease of electronic transitions.

Understanding the distribution of electronic charge within a molecule is key to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. For this compound, an MEP map would show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, while the aromatic protons and the carbons attached to the nitro groups would exhibit positive potential (blue/green), indicating electrophilic sites. nih.gov

Natural Bonding Orbital (NBO) analysis offers a more quantitative picture. It analyzes the filled and empty orbitals to describe charge transfer, hyperconjugative interactions, and bonding within the molecule. nih.gov For a dinitrophenylmalonate system, NBO analysis would quantify the delocalization of electron density from the aromatic ring to the electron-withdrawing nitro groups. This analysis reveals significant charge stabilization and highlights the electron-deficient nature of the aromatic ring carbons, particularly at the positions ortho and para to the nitro groups. Such analyses are crucial for understanding the stability of intermediates in reactions. nih.gov

Prediction of Reactivity and Selectivity in Dinitrophenylmalonate Reactions

Computational chemistry is instrumental in predicting the outcomes of chemical reactions, including their feasibility, rates, and the selectivity of product formation.

Nucleophilic Aromatic Substitution (SNAr) is a hallmark reaction for electron-deficient aromatic rings like 2,4-dinitrophenyl systems. The generally accepted mechanism proceeds via a two-step addition-elimination pathway. researchgate.netlibretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgscribd.com This step is typically the rate-determining step of the reaction. semanticscholar.orgmasterorganicchemistry.com

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Computational transition state analysis allows for the detailed study of this reaction pathway. By calculating the energy profile, chemists can identify the transition state structures and their corresponding activation energies. For SNAr reactions on 2,4-dinitrobenzene derivatives, theoretical studies focus on the stability of the Meisenheimer intermediate. The strong electron-withdrawing nitro groups are crucial for stabilizing the negative charge of this intermediate through resonance, thereby lowering the activation energy of the first step. researchgate.netsemanticscholar.org Calculations can determine whether the formation of the intermediate or the departure of the leaving group is the rate-limiting step under different conditions and with various nucleophiles and leaving groups. semanticscholar.org

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification when compared with experimental data.

Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations can predict the infrared and Raman spectra of this compound. This allows for the assignment of specific vibrational modes to the observed absorption bands. Key predicted frequencies would include the symmetric and asymmetric stretching modes of the NO₂ groups, the C=O stretching of the ester functionalities, and various C-H and C-C stretching and bending modes of the aromatic ring and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. For this compound, these calculations can predict the chemical shifts of the aromatic protons, which are expected to be significantly downfield due to the deshielding effect of the nitro groups. Similarly, the ¹³C NMR spectrum can be predicted, helping to assign the signals for the aromatic and malonate carbons.

By comparing these computationally modeled spectra with experimental results, researchers can confirm the structure and conformation of the synthesized compound.

Theoretical Insights into Aromaticity, Resonance, and Delocalization

Computational and theoretical studies on systems containing the dinitrophenylmalonate framework provide significant insights into the intramolecular electronic interactions that govern their structure and reactivity. While direct computational research on this compound is limited in publicly available literature, analysis of structurally related compounds allows for a detailed understanding of the aromaticity of the dinitrophenyl ring, the potential for resonance throughout the molecule, and the delocalization of electron density.

The dinitrophenyl group, a key feature of the molecule, is known to influence the electronic environment of the aromatic ring significantly. The presence of two electron-withdrawing nitro groups has a substantial impact on the aromaticity of the benzene (B151609) ring. Studies on substituted benzene derivatives have shown that nitro groups can decrease the aromatic character of the ring. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) index, a common theoretical descriptor of aromaticity, has been used to quantify this effect. nih.gov For instance, research on dinitrobenzene derivatives has revealed a decrease in aromaticity, which can be attributed to the strong electron-withdrawing nature of the nitro groups disrupting the delocalized π-electron system of the benzene ring. nih.gov In the case of this compound, it is therefore expected that the phenyl ring would exhibit a reduced but still significant aromatic character.

Resonance and electron delocalization are critical in understanding the structure and stability of this compound. The malonate portion of the molecule can participate in resonance, particularly when attached to a strong electron-withdrawing group like the dinitrophenyl moiety. The delocalization of electrons is not confined to the aromatic ring but can extend to the substituents. In a related compound, diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, crystallographic data has shown evidence of significant dipolar delocalization involving the diethyl malonate fragment. nih.govresearchgate.net This is indicated by specific C-C and C-O bond lengths that deviate from typical single or double bond values, suggesting a hybrid of resonance structures. nih.govresearchgate.net

In this compound, the linkage of the malonate group to the dinitrophenyl ring through a carbon atom allows for potential electronic communication between the two systems. The electron-withdrawing nitro groups would enhance the acidity of the benzylic proton on the malonate's central carbon, facilitating the formation of a carbanion. This carbanion would be stabilized by resonance, with the negative charge delocalizing not only onto the two carbonyl groups of the malonate but also potentially into the dinitrophenyl ring.

Computational studies on related 2,4-dinitrophenylhydrazones have provided further evidence of the electronic effects at play. researchgate.net These studies, employing Density Functional Theory (DFT), have shown that the substituents on the phenyl ring significantly affect bond lengths and vibrational frequencies due to electronic and steric effects. researchgate.net The calculated high dipole moments in these molecules underscore the significant charge separation and delocalization. researchgate.net Similar effects are anticipated in this compound.

The planarity of the system also plays a crucial role in the extent of delocalization. For optimal resonance, a planar conformation is preferred to allow for the effective overlap of p-orbitals. In a study of a different diethyl malonate derivative, it was observed that one of the ester groups of the malonate fragment was nearly coplanar with the attached ring system, while the other was perpendicular. nih.govresearchgate.net This suggests that the solid-state conformation may involve a balance between maximizing electronic delocalization and minimizing steric hindrance.

The following table summarizes key bond lengths from a related malonate derivative, diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, which can provide an indication of the bond orders and delocalization within the malonate fragment.

BondBond Length (Å)Interpretation
C8—C91.489 (2)Suggests partial double bond character due to delocalization.
C8—C121.507 (1)Closer to a typical C-C single bond.
C2—O11.394 (1)Indicative of delocalization within the heterocyclic ring. nih.govresearchgate.net
C7—O11.385 (1)Shorter distance suggests a bond order greater than one. nih.govresearchgate.net

Data from the crystal structure of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate. nih.govresearchgate.net

Theoretical calculations on various benzene derivatives provide insight into how substituents affect the aromaticity of the phenyl ring. The HOMA index is a valuable tool in these assessments.

Compound/Substituent GroupHOMA Index ValueImplication for Aromaticity
Benzene~1Fully aromatic
Dinitro derivatives (meta)Significant decrease from 1Decreased aromaticity nih.gov

Advanced Synthetic Applications and Transformational Chemistry of Diethyl 2,4 Dinitrophenyl Malonate

Diethyl(2,4-dinitrophenyl)malonate as a Versatile Building Block in Organic Synthesis

The unique electronic and structural features of this compound make it a highly adaptable component in the synthesis of elaborate organic molecules. It serves as a potent nucleophile and a precursor to other important functional groups.

A primary application of this compound is in the formation of new carbon-carbon bonds, a cornerstone of molecular construction. The compound itself is synthesized through a C-C bond-forming nucleophilic aromatic substitution, where the carbanion of diethyl malonate displaces a halide from an activated aromatic ring, such as 1-fluoro-2,4-dinitrobenzene (B121222). researchgate.net This reaction is rapid, especially in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Once formed, this compound acts as a stabilized carbon nucleophile. The methine proton, flanked by two ester groups and a dinitrophenyl ring, is exceptionally acidic, allowing for easy deprotonation to form a resonance-stabilized carbanion. dergipark.org.tr This nucleophile can then be used to forge new C-C bonds through various reactions. For instance, it is a suitable partner in condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, to yield substituted alkenes. Its predictable reactivity makes it a reliable tool for building complex molecular frameworks. chem960.com

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

Aromatic Substrate Malonate Source Base/Solvent Product Reference(s)
1-Fluoro-2,4-dinitrobenzene Sodium diethyl malonate DMSO This compound researchgate.net

Following the classical malonic ester synthesis pathway, this compound can be envisioned as a precursor to substituted carboxylic acids. This synthetic sequence typically involves three key steps:

Alkylation: The carbanion generated from the deprotonation of this compound can be alkylated with an alkyl halide.

Hydrolysis: The resulting dialkylated ester can undergo hydrolysis of its two ester groups to carboxylic acids under either acidic or basic conditions.

Decarboxylation: The substituted malonic acid intermediate readily loses carbon dioxide upon heating to yield a substituted carboxylic acid where the dinitrophenyl group remains on the α-carbon.

While this complete sequence for the title compound is not extensively detailed, the fundamental steps are well-established principles of organic chemistry. The hydrolysis of the ester groups is a known transformation for related compounds, setting the stage for the final decarboxylation. This pathway provides a route to α-(2,4-dinitrophenyl) carboxylic acids, which are themselves useful synthetic intermediates.

Synthesis of Biologically Relevant Scaffolds and Heterocyclic Systems

The functional groups within this compound—namely the reducible nitro groups and the cyclization-prone esters—make it a powerful precursor for the synthesis of various heterocyclic systems, including medicinally relevant scaffolds like oxindoles. chem960.com

A significant application for nitrophenyl-substituted malonates is the synthesis of 3,3-disubstituted oxindoles. This is achieved through a tandem reduction-lactamization reaction sequence. In a process analogous to that used for similar nitrophenyl malonates, one of the nitro groups of this compound can be selectively reduced to an amino group, typically using catalytic hydrogenation. This newly formed aniline (B41778) derivative can then undergo spontaneous or catalyzed intramolecular cyclization (lactamization) by attacking one of the proximal ester groups, resulting in the formation of a 3-substituted-3-carboethoxy-nitro-oxindole. The remaining ester and nitro groups can then be further manipulated. This strategy is particularly valuable for creating the asymmetric quaternary carbon center characteristic of many bioactive spirooxindoles.

Scheme 1: Proposed Synthesis of an Oxindole Derivative

This compound → [Reduction of one nitro group] → Intermediate Amino-nitro-phenyl malonate → [Intramolecular Cyclization/Lactamization] → Substituted Oxindole

The synthetic utility of this compound extends beyond oxindoles to a broader range of nitrogen-containing heterocycles. chem960.com The key to this versatility is the reduction of both nitro groups to yield diethyl(2,4-diaminophenyl)malonate. This resulting aromatic diamine, equipped with a malonate moiety, is a rich building block for various condensation reactions. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives, while reaction with β-ketoesters could yield benzodiazepine (B76468) structures. This positions this compound as a strategic starting material for generating libraries of complex heterocyclic compounds for medicinal chemistry exploration.

Development of Catalytic and Stereoselective Methodologies

While the parent compound, diethyl malonate, is a benchmark substrate in the development of catalytic and stereoselective C-C bond-forming reactions, the application of such methodologies to this compound is not widely reported. The field of asymmetric catalysis has extensively used diethyl malonate in Michael additions, alkylations, and other transformations to create chiral molecules with high enantioselectivity.

The introduction of the bulky and powerfully electron-withdrawing 2,4-dinitrophenyl group onto the central carbon presents unique challenges and opportunities for catalyst development. The significantly increased acidity of the methine proton and the steric hindrance around the reactive center would necessitate modified catalysts and reaction conditions compared to those used for unsubstituted diethyl malonate. Future research may focus on designing chiral catalysts, whether organocatalysts or metal complexes, that can effectively control the stereochemistry of reactions involving the highly stabilized carbanion of this compound, thereby opening new pathways to enantiomerically enriched, complex molecules.

Application in Catalytic Enantioselective Nucleophilic Aromatic Substitution

The formation of this compound itself is a classic example of nucleophilic aromatic substitution (SNAr), where the diethyl malonate enolate acts as the nucleophile, displacing a leaving group from the electron-deficient 2,4-dinitro-substituted benzene (B151609) ring. A significant advancement in this area is the development of catalytic, enantioselective versions of this reaction. While the direct catalytic enantioselective SNAr synthesis of this compound is a specific target, the broader field has seen substantial progress.

The core challenge lies in controlling the stereochemistry at the newly formed quaternary carbon center. Organocatalysis has emerged as a powerful tool for this purpose. Chiral catalysts, such as isothioureas and tertiary amino-thioureas, have been successfully employed in enantioselective Michael additions of malonates to various electrophiles. nih.govnih.gov These catalysts operate by forming a chiral, non-covalent complex with the reactants, guiding the nucleophilic attack from a specific face, thus leading to one enantiomer in excess.

For instance, research has demonstrated the utility of bifunctional organocatalysts in promoting the asymmetric addition of diethyl malonate to electrophiles like nitroolefins and α,β-unsaturated esters with high enantioselectivity. nih.govmetu.edu.tr The principles from these systems are being actively explored for adaptation to SNAr reactions. The goal is to develop a catalytic cycle where a chiral catalyst can activate the diethyl malonate and facilitate its enantioselective addition to a 2,4-dinitrophenyl electrophile. Success in this area would provide a highly efficient and atom-economical route to enantioenriched this compound, a valuable precursor for other chiral molecules.

Table 1: Examples of Catalysts in Enantioselective Reactions of Diethyl Malonate

Catalyst TypeElectrophile ExampleTypical Enantiomeric Excess (ee)
Bifunctional Amino-Thioureatrans-β-Nitrostyrene80-99% metu.edu.tr
Isothiourea (HyperBTM)α,β-Unsaturated Aryl Estersup to >99:1 er nih.gov
Chiral Phase-Transfer CatalystAlkyl Halidesup to 98% nih.govresearchgate.net

Stereocontrolled Synthesis of Chiral Molecules

Once synthesized in an enantiomerically enriched form, this compound becomes a powerful building block for the stereocontrolled synthesis of more complex chiral molecules. nih.govresearchgate.netfrontiersin.org The synthetic utility of the malonic ester functionality allows for a variety of subsequent transformations where the stereocenter is retained.

A primary transformation is hydrolysis followed by decarboxylation. The ester groups of the malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. Due to the presence of the strongly electron-withdrawing 2,4-dinitrophenyl group, this malonic acid derivative is particularly prone to decarboxylation upon heating. beilstein-journals.orgnih.gov This process expels a molecule of carbon dioxide to afford an enantioenriched 2-(2,4-dinitrophenyl)acetic acid derivative. This reaction is a cornerstone of the malonic ester synthesis, providing a reliable method to create chiral α-aryl carboxylic acids, which are important substructures in many biologically active compounds.

The general sequence is outlined below:

Enantioselective Synthesis: Formation of chiral this compound.

Hydrolysis: Conversion of the diethyl ester to the dicarboxylic acid.

Decarboxylation: Loss of CO₂ to form the chiral α-aryl acetic acid.

This strategy allows the chirality established in the initial substitution step to be transferred to a new class of compounds. The resulting chiral carboxylic acids can then be further elaborated into a wide array of other molecules, such as amides, esters, and alcohols, without compromising the stereochemical integrity.

Emerging Applications in Materials Chemistry

The unique electronic properties conferred by the dinitrophenyl group and the chemical versatility of the malonate handle suggest significant potential for this compound as a precursor in materials science.

Incorporation into Metal-Organic Frameworks (MOFs) and Related Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The properties of a MOF are directly related to the nature of its constituent building blocks. While this compound itself is not a typical linker, it is a readily modifiable precursor to one.

The diethyl ester groups can be hydrolyzed to form 2-(2,4-dinitrophenyl)malonic acid. This dicarboxylic acid can then serve as a "linker" molecule to coordinate with metal centers, forming a coordination polymer or MOF. researchgate.netrsc.orgfigshare.com The dinitrophenyl substituent would be pendant, decorating the pores of the resulting framework.

The incorporation of such functional groups is a key strategy for tuning MOF properties. nih.govosti.gov The electron-deficient dinitrophenyl units can introduce specific functionalities:

Sensing: The nitroaromatic group is known to interact with certain analytes, making such MOFs potential candidates for chemical sensors. For example, dinitro-functionalized MOFs have been designed for the fluorescent sensing of hydrogen sulfide (B99878) (H₂S). rsc.org

Catalysis: The functional groups within the pores can act as catalytic sites.

Guest Affinity: The electronic nature of the pore walls can be tailored to enhance the adsorption of specific molecules.

Table 2: Potential of this compound as a MOF Precursor

Functional GroupRole in MOFPotential Application
Malonate (as dicarboxylate)LinkerForms the framework structure
2,4-DinitrophenylPore FunctionalitySensing, Catalysis, Selective Adsorption

Role in Conjugated Polymer Synthesis

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and interesting electronic and optical properties. A common design strategy for these materials involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer chain.

The 2,4-dinitrophenyl group is a potent electron-accepting moiety. Therefore, monomers derived from this compound could serve as powerful electron-deficient building blocks for the synthesis of novel conjugated polymers. youtube.com The malonate portion of the molecule provides a convenient chemical handle for polymerization. For example, it can be converted into other functional groups suitable for cross-coupling reactions, a common method for polymer synthesis.

Furthermore, malonate derivatives themselves have been explored in polymer chemistry. Diethyl methylene (B1212753) malonate, for instance, can undergo anionic polymerization. nih.govacs.org The versatility of malonates as monomers or precursors allows for the creation of a diverse range of polymeric materials, from linear polyesters to cross-linked networks. nih.govrsc.orgspecialchem.com By incorporating the dinitrophenyl functionality, it is conceivable to develop new polymers with tailored electronic properties for applications in organic electronics, such as transistors, solar cells, and light-emitting diodes. While this is an emerging area, the foundational chemistry suggests a promising future for dinitrophenylmalonate-based materials.

Q & A

Q. What are the standard synthetic routes for Diethyl(2,4-dinitrophenyl)malonate, and how is purity optimized?

this compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting diethyl malonate with 2,4-dinitrophenyl derivatives under basic conditions. For example, nitro-reduction/double lactamization approaches use diethyl malonate and 2,4-dinitrophenyl precursors in the presence of a base like Cs₂CO₃ or DIEA, achieving yields up to 88% after silica gel chromatography . Critical steps include anhydrous conditions to prevent hydrolysis of the malonate ester and precise stoichiometric control to minimize byproducts. Purity is ensured through solvent extraction, recrystallization, or column chromatography using gradients of ethyl acetate/hexanes .

Q. Which spectroscopic and chromatographic techniques are employed to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify structural features, such as the malonate ester protons (δ 1.29 ppm for ethyl groups) and aromatic protons from the dinitrophenyl moiety (δ 8.88–7.82 ppm) .
  • Mass Spectrometry (GC-MS): Selected ion monitoring (SIM) with m/z 115 for diethyl malonate derivatives ensures specificity in quantification .
  • Infrared Spectroscopy (ATR-FTIR): Detects carbonyl stretching (C=O at ~1740 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1530 cm⁻¹) .
  • X-ray Absorption (EXAFS): Validates coordination environments in metal-malonate complexes, particularly for studying ternary surface interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dinitrophenyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing nitro groups enhance electrophilicity at the malonate α-carbon, facilitating nucleophilic attack. However, steric hindrance from the bulky dinitrophenyl group can reduce reaction rates in crowded systems. For instance, in copper-catalyzed arylations, bulky aryl iodides require optimized ligand systems (e.g., 2-phenylphenol) to maintain catalytic efficiency. Kinetic studies show that electron-deficient aryl groups improve yields (up to 90%) compared to electron-rich counterparts . Computational modeling of charge distribution and steric maps is recommended to predict reactivity .

Q. What mechanistic insights explain the role of copper catalysts in malonate arylation?

Copper(I) iodide catalyzes Ullmann-type coupling between diethyl malonate and aryl iodides. The mechanism involves:

  • Oxidative addition of the aryl iodide to Cu(I), forming a Cu(III) intermediate.
  • Deprotonation of the malonate α-H by a base (e.g., Cs₂CO₃), generating a nucleophilic enolate.
  • Transmetallation and reductive elimination to yield the α-aryl malonate. Ligands like 2-phenylphenol stabilize the Cu(III) intermediate, reducing side reactions. Turnover frequencies (TOF) correlate with ligand electronic properties, with electron-donating groups enhancing catalytic activity .

Q. How does this compound participate in multicomponent reactions to form spirooxindoles?

In one-pot syntheses, the compound acts as a Michael acceptor. For example, under nitro-reduction conditions (e.g., H₂/Pd-C), the dinitrophenyl group is reduced to an amine, which undergoes lactamization with ketones or aldehydes. The malonate ester provides the electrophilic carbon for cyclization, forming spiro[indoline-3,3'-quinoline]-2,2'-diones. Reaction optimization requires pH control (~7–9) and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What neurotoxic risks are associated with malonate derivatives, and how are they assessed experimentally?

Malonate analogs disrupt mitochondrial complex II, inducing oxidative stress and neuronal apoptosis. In vivo models (e.g., rats) show that intracerebral malonate administration depletes striatal dopamine and serotonin. Neurotoxicity is quantified via:

  • Microdialysis: Measures extracellular neurotransmitter levels post-exposure.
  • Immunohistochemistry: Detects markers like cleaved caspase-3 in brain sections.
  • Behavioral assays: Rotarod tests evaluate motor deficits. Pharmacological blockers (e.g., fluoxetine for serotonin) and genetic knockouts (e.g., 5-HT-depleted rats) isolate toxicity mechanisms .

Analytical and Methodological Challenges

Q. How are trace impurities in this compound quantified during synthesis?

Capillary gas chromatography with mass spectrometry (GC-MS) in SIM mode achieves detection limits of 0.1 ppm. Internal standards (e.g., dimethyl malonate) normalize peak areas, while collision-induced dissociation (CID) fragments distinguish isobaric impurities. Calibration curves (R² > 0.99) are validated using spiked samples .

Q. What strategies mitigate phase unwrapping errors in interferometric studies of malonate complexes?

Dual-baseline phase unwrapping combines interferometric and stereo-radargrammetric data. For Pb(II)-malonate-hematite systems, EXAFS and ATR-FTIR cross-validate coordination geometries (e.g., Pb–C distances of 2.98–3.14 Å). Absolute phase offsets are calibrated using reference samples with known crystallographic parameters .

Contradictions and Open Questions

Q. Why do conflicting reports exist regarding the neuroprotective efficacy of malonate derivatives?

Discrepancies arise from model-specific variables:

  • Species differences: Rat striatal neurons show higher malonate sensitivity than primates.
  • Dosage thresholds: Neuroprotection occurs at low doses (<50 mg/kg) but exacerbates toxicity at higher doses.
  • Temporal factors: Pre-treatment vs. post-injury administration alters outcomes. Meta-analyses recommend standardized dosing protocols and multimodal imaging (e.g., PET scans for metabolic activity) .

Q. How do solvent systems affect the crystallization kinetics of malonate-containing particles?

In aqueous inorganic-malonic acid systems (e.g., NH₄HSO₄-malonate), crystallization RH decreases by 35% at malonate mole fractions >0.5. Size-dependent studies reveal that smaller particles (<1 µm) exhibit delayed water uptake, requiring longer equilibration times in humidity-controlled chambers. Molecular dynamics simulations suggest malonate disrupts hydrogen-bond networks, delaying nucleation .

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